molecular formula C6H9N7 B13066279 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13066279
M. Wt: 179.18 g/mol
InChI Key: DLHYOFZPDRKWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry . The unique structure of this compound, featuring two triazole rings, makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The reaction conditions generally include the use of copper(I) salts (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety . The use of inexpensive and readily available starting materials, along with the elimination of hazardous solvents, makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine stands out due to its dual triazole structure, which provides enhanced stability and reactivity. This unique feature makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

1-[(2-methyltriazol-4-yl)methyl]triazol-4-amine

InChI

InChI=1S/C6H9N7/c1-12-8-2-5(10-12)3-13-4-6(7)9-11-13/h2,4H,3,7H2,1H3

InChI Key

DLHYOFZPDRKWOY-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CN2C=C(N=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.